5-bromo-1-methyl-1H-indole-2-carbohydrazide
Overview
Description
5-Bromo-1-methyl-1H-indole-2-carbohydrazide is a chemical compound with the molecular formula C10H10BrN3O and a molecular weight of 268.11 . It is a solid substance that is stored at ambient temperature .
Molecular Structure Analysis
The molecular structure of this compound can be determined by various physical and spectroscopic methods, including IR, 1H NMR, 13C NMR, and MS . The InChI code for this compound is 1S/C10H10BrN3O/c1-14-8-3-2-7(11)4-6(8)5-9(14)10(15)13-12/h2-5H,12H2,1H3,(H,13,15) .Scientific Research Applications
Structural Analysis and Supramolecular Chemistry
The crystal structure of molecules related to 5-bromo-1-methyl-1H-indole-2-carbohydrazide has been extensively studied, revealing intricate details about their planarity and molecular interactions. For instance, a study on a similar molecule showed that the indole ring is almost planar, and the supramolecular dimers formed in the crystal are consolidated into a three-dimensional architecture through hydrogen bonds and π–π interactions, highlighting its potential in crystallography and molecular engineering (Errossafi et al., 2015).
Synthesis of Novel Compounds and Quantum Mechanical Calculations
Derivatives of 5-methyl-1H-indole-2-carbohydrazide, a compound structurally similar to this compound, have been synthesized and characterized, providing insights into molecular properties and behaviors through NMR spectra and quantum mechanical calculations (Kaynak et al., 2005).
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal activities of compounds derived from 5-bromo-1H-indole-2-carbohydrazide have been evaluated, showing potential pharmaceutical applications. New heterocyclic compounds based on derivatives including 1H-indole-2,3-dione have shown high antibacterial activity against various strains of bacteria and fungi, demonstrating the compound's significance in developing novel antimicrobial agents (Mageed et al., 2021).
Hirshfeld Surface Analysis and DFT Studies
The compound's crystal structure, Hirshfeld surface, and DFT analysis offer deep insights into its molecular interactions and electronic properties. A study on a related compound showcased the significance of such analyses in understanding the molecular and electronic structure, which is vital for its application in various scientific fields (Barakat et al., 2017).
Antioxidant and Anticholinesterase Properties
Compounds synthesized from indole-2-carbohydrazides have shown promising results in antioxidant assays and acetylcholinesterase inhibition assays, indicating their potential in treating neurodegenerative diseases and exploring their role as potent antioxidants (Bingul et al., 2019).
Mechanism of Action
Target of Action
It is known that indole derivatives, to which this compound belongs, play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Safety and Hazards
5-Bromo-1-methyl-1H-indole-2-carbohydrazide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the chemical in eyes, on skin, or on clothing . It is also advised to avoid ingestion, inhalation, and dust formation .
Future Directions
The future directions for the research and development of 5-bromo-1-methyl-1H-indole-2-carbohydrazide and its derivatives could involve further exploration of their potential as inhibitors of VEGFR-2 tyrosine kinase, as well as their anticancer properties . Further studies could also investigate their absorption levels, potential inhibition of cytochrome P450, and hepatotoxicity .
Biochemical Analysis
Biochemical Properties
5-bromo-1-methyl-1H-indole-2-carbohydrazide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to produce four pi-alkyl interactions with Leu889, Ile888, and Leu1019, and one hydrogen bond with Asp1046 . These interactions suggest that this compound can modulate the activity of these biomolecules, potentially influencing various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes have been studied in various cell types. It has been found to inhibit cell proliferation in human cancer cell lines, particularly Hep G2 hepatocellular carcinoma cells . This compound induces cell cycle arrest at the G2/M phase and triggers the intrinsic apoptosis pathway, leading to cell death. Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its anticancer properties.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been shown to inhibit the activity of VEGFR-2 tyrosine kinase, a key regulator of angiogenesis . By binding to the VEGFR-2 TK domain, this compound disrupts the signaling pathways that promote tumor growth and metastasis. This inhibition leads to reduced angiogenesis and tumor progression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under ambient conditions, allowing for consistent experimental results
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and reducing angiogenesis . At higher doses, toxic or adverse effects may be observed, including potential damage to healthy tissues. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s metabolic flux and its effects on metabolite levels are critical for understanding its pharmacokinetics and pharmacodynamics
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Understanding these interactions is essential for optimizing the delivery and efficacy of this compound in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Identifying these localization mechanisms is important for understanding how this compound exerts its effects at the cellular level.
Properties
IUPAC Name |
5-bromo-1-methylindole-2-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O/c1-14-8-3-2-7(11)4-6(8)5-9(14)10(15)13-12/h2-5H,12H2,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMUJQUHHFIUSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C=C1C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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